molecular formula C7H11N3OS B11804536 2-Isopropylthiazole-4-carbohydrazide

2-Isopropylthiazole-4-carbohydrazide

Cat. No.: B11804536
M. Wt: 185.25 g/mol
InChI Key: HLLSRGCDOXIZMO-UHFFFAOYSA-N
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Description

2-Isopropylthiazole-4-carbohydrazide is a heterocyclic compound containing a thiazole ring substituted with an isopropyl group at the 2-position and a carbohydrazide group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylthiazole-4-carbohydrazide typically involves the reaction of 2-isopropylthiazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Isopropylthiazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the thiazole ring .

Mechanism of Action

The mechanism of action of 2-Isopropylthiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The carbohydrazide group can also form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group at the 2-position enhances its lipophilicity, while the carbohydrazide group at the 4-position provides additional sites for hydrogen bonding and interaction with biological targets .

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

2-propan-2-yl-1,3-thiazole-4-carbohydrazide

InChI

InChI=1S/C7H11N3OS/c1-4(2)7-9-5(3-12-7)6(11)10-8/h3-4H,8H2,1-2H3,(H,10,11)

InChI Key

HLLSRGCDOXIZMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CS1)C(=O)NN

Origin of Product

United States

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